molecular formula C11H9ClFN3O2 B2857350 2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 2411275-02-8

2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B2857350
CAS RN: 2411275-02-8
M. Wt: 269.66
InChI Key: HQXPHDIMFDXDNP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the rules of the International Union of Pure and Applied Chemistry and provides a systematic way to name any organic compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process would include the types of reactions used, the conditions under which they were carried out, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and understanding the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the toxicity of the compound, its potential hazards, and necessary safety precautions when handling it .

properties

IUPAC Name

2-chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-6-15-16-11(18-6)8-4-7(13)2-3-9(8)14-10(17)5-12/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXPHDIMFDXDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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